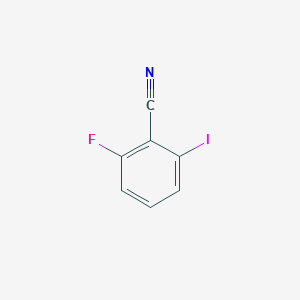

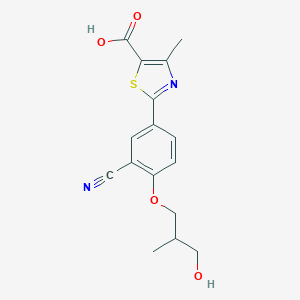

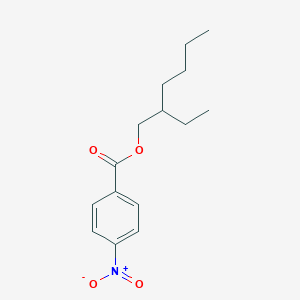

2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazole derivatives can be complex and may involve multiple steps. For example, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are structurally related to thiazole derivatives, is achieved through a ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides. This method provides a way to prepare protected versions of triazole amino acids with complete regiocontrol when using aryl or alkyl azides . Although the specific synthesis of 2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid is not detailed, similar catalytic and cycloaddition approaches may be applicable.

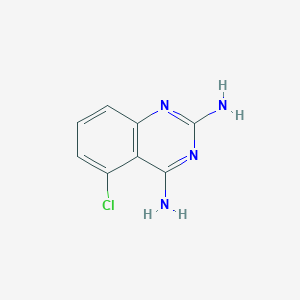

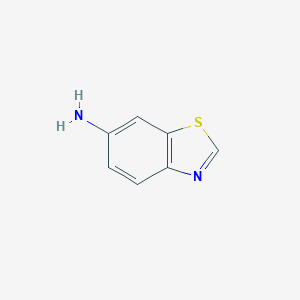

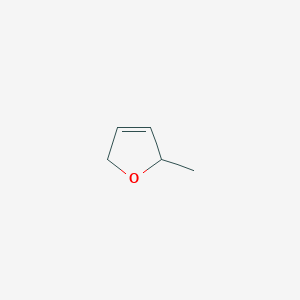

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. The paper on the synthesis of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid derivatives provides an example of a thiazole derivative whose crystal structure was confirmed by X-ray analysis . This suggests that X-ray crystallography could be a valuable tool for determining the molecular structure of the compound .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, often influenced by the functional groups attached to the thiazole ring. The first paper discusses the possibility of the Dimroth rearrangement, which can affect the chemistry of triazole-based compounds . While this specific rearrangement may not apply to the compound , it highlights the potential for complex reactions involving thiazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely depending on their specific structure. The second paper mentions the characterization of synthesized thiazole derivatives using melting points, elemental analysis, FT-IR, and NMR spectroscopy . These techniques could be used to analyze the physical and chemical properties of 2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid, such as its stability, solubility, and reactivity.

Relevant Case Studies

The papers provided do not include case studies directly related to the compound . However, they do discuss the biological activity of thiazole derivatives, such as their antiproliferative effects against various cancer cell lines and antimicrobial activity . These findings suggest that similar compounds, including the one being analyzed, may also possess significant biological activities that could be explored in future case studies.

Aplicaciones Científicas De Investigación

Application in Drug Synthesis

Levulinic acid (LEV), a biomass-derived compound with carboxyl and carbonyl functional groups, showcases the versatility of carboxylic acid derivatives in drug synthesis. LEV and its derivatives are pivotal in synthesizing a variety of chemicals, demonstrating the potential for compounds like 2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid to serve similarly. Such compounds can directly synthesize drugs or create derivatives for drug release, acting as linkers for pharmaceutical agents or as intermediates in cleaner, cost-effective synthesis processes (Zhang et al., 2021).

Environmental Remediation

Carboxylic acids play a critical role in environmental science, especially in the bioremediation of pollutants. Enzymatic treatments involving redox mediators have shown effectiveness in degrading recalcitrant compounds, illustrating the potential utility of carboxylic acid derivatives in enhancing the efficiency of such processes. This suggests that specific derivatives, including potentially 2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid, could be valuable in treating industrial effluents or wastewater (Husain & Husain, 2007).

Antioxidant and Antimicrobial Activities

Phenolic acids, including hydroxycinnamic acids, are known for their antioxidant, antimicrobial, and anti-inflammatory activities. The structural modifications and derivatives of these acids play significant roles in enhancing their biological efficacy. This context underscores the potential of complex carboxylic acid derivatives, such as 2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid, to possess similar or more potent activities, depending on their structural features (Razzaghi-Asl et al., 2013).

Role in Alzheimer's Research

In Alzheimer's research, derivatives of carboxylic acids have been explored as imaging agents to measure amyloid deposition in the brain, indicating a potential research avenue for specific derivatives in diagnostic or therapeutic applications. The development of amyloid imaging ligands underscores the importance of carboxylic acid derivatives in biomedical research, hinting at the potential applications of compounds like 2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid in similar contexts (Nordberg, 2007).

Propiedades

IUPAC Name |

2-[3-cyano-4-(3-hydroxy-2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-9(7-19)8-22-13-4-3-11(5-12(13)6-17)15-18-10(2)14(23-15)16(20)21/h3-5,9,19H,7-8H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPODSLPQWIIKKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)CO)C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid | |

CAS RN |

887945-96-2 |

Source

|

| Record name | 3-Hydroxyfebuxostat, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887945962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXYFEBUXOSTAT, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUZ34W2CFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Pyrido[2,3-d]pyridazin-8-ylsulfanylpropan-2-one](/img/structure/B108602.png)